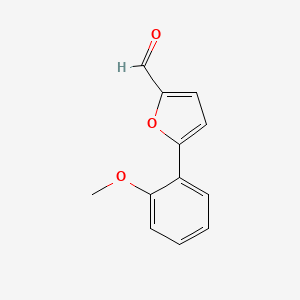

5-(2-Methoxyphenyl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-11-5-3-2-4-10(11)12-7-6-9(8-13)15-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEVFNBSWIQVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272084 | |

| Record name | 5-(2-Methoxyphenyl)-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94078-20-3 | |

| Record name | 5-(2-Methoxyphenyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94078-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methoxyphenyl)-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Methoxyphenyl)furan-2-carbaldehyde: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-(2-Methoxyphenyl)furan-2-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. The document details the compound's chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the chemical reactivity of the furan and aldehyde moieties, providing insights into its potential for derivatization. The guide also discusses the prospective applications of this compound, particularly in the realm of drug discovery, drawing on the known biological activities of related furan derivatives. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel chemical entities.

Introduction

5-Substituted furan-2-carbaldehydes are a class of organic compounds that have garnered considerable attention in the field of synthetic and medicinal chemistry. The furan ring, an electron-rich five-membered heterocycle, serves as a versatile scaffold in numerous natural products and pharmacologically active molecules. The presence of an aldehyde group at the 2-position provides a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

The subject of this guide, 5-(2-Methoxyphenyl)furan-2-carbaldehyde, incorporates a methoxy-substituted phenyl ring at the 5-position. This substitution is anticipated to modulate the electronic properties and biological activity of the furan-2-carbaldehyde core, making it an attractive candidate for further investigation in drug development and materials science. This guide aims to provide a detailed technical overview of its chemical structure, properties, synthesis, and potential applications.

Chemical Structure and Identifiers

The chemical structure of 5-(2-Methoxyphenyl)furan-2-carbaldehyde consists of a furan ring substituted with a carbaldehyde group at the 2-position and a 2-methoxyphenyl group at the 5-position.

IUPAC Name: 5-(2-Methoxyphenyl)furan-2-carbaldehyde

Molecular Formula: C₁₂H₁₀O₃

Molecular Weight: 202.21 g/mol

CAS Number: 94078-20-3

Physicochemical and Spectroscopic Properties

While specific experimental data for 5-(2-Methoxyphenyl)furan-2-carbaldehyde is not extensively reported in publicly available literature, the following table summarizes its known and predicted properties based on the analysis of analogous compounds.

| Property | Value/Description | Source |

| Physical State | Expected to be a crystalline solid or oil. | |

| Melting Point | Not explicitly reported. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |

| ¹H NMR | Aldehyde proton (CHO) expected as a singlet between δ 9.5-9.7 ppm. Furan and phenyl protons will exhibit characteristic aromatic signals and coupling patterns. | |

| ¹³C NMR | Carbonyl carbon (C=O) expected to resonate around δ 175-180 ppm. | |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde is expected in the range of 1670-1700 cm⁻¹. |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely employed for the formation of C-C bonds between aryl halides and boronic acids due to its high functional group tolerance and generally good yields.[1]

Reaction Scheme

Caption: Suzuki-Miyaura synthesis of the target compound.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Solvent Addition: Add a solvent mixture of toluene (4 mL), ethanol (4 mL), and water (3 mL).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

-

Inert Atmosphere: Flush the flask with an inert gas (argon or nitrogen) and seal it.

-

Reaction: Heat the reaction mixture to 70 °C and stir vigorously overnight.

-

Work-up: After cooling to room temperature, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]

Chemical Reactivity

The chemical reactivity of 5-(2-Methoxyphenyl)furan-2-carbaldehyde is primarily dictated by the furan ring and the aldehyde functional group.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of the electron-withdrawing aldehyde group at the 2-position deactivates the ring towards electrophilic attack. The 2-methoxyphenyl group at the 5-position, being an electron-donating group, will influence the regioselectivity of any potential electrophilic substitution reactions, likely directing incoming electrophiles to the 3- or 4-positions of the furan ring.

Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional handle for a variety of chemical transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-(2-methoxyphenyl)furan-2-carboxylic acid).

-

Reduction: Reduction of the aldehyde will yield the corresponding alcohol ( (5-(2-methoxyphenyl)furan-2-yl)methanol).

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes, and the Knoevenagel condensation with active methylene compounds. These reactions are crucial for extending the carbon framework and synthesizing more complex molecules.

-

Imines and Hydrazones: Reaction with primary amines will form imines (Schiff bases), and reaction with hydrazines will yield hydrazones. These derivatives are often investigated for their biological activities.[2]

Caption: A typical workflow for drug discovery.

Conclusion

5-(2-Methoxyphenyl)furan-2-carbaldehyde is a versatile heterocyclic compound with significant potential for further exploration in both synthetic and medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactive nature of its aldehyde group make it an attractive building block for the creation of diverse molecular libraries. While specific biological data for this compound is currently limited, the well-documented activities of related furan derivatives provide a strong rationale for its investigation as a potential therapeutic agent. This guide serves as a foundational resource to stimulate and support further research into the properties and applications of this promising molecule.

References

-

Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC. (URL: [Link])

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (URL: [Link])

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - ResearchGate. (URL: [Link])

-

Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities - ResearchGate. (URL: [Link])

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. (URL: [Link])

-

Methoxymethylfurfural - Wikipedia. (URL: [Link])

-

Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed. (URL: [Link])

-

(PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds - ResearchGate. (URL: [Link])

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules - MDPI. (URL: [Link])

- (PDF) Antitumor Activity of a 5-Hydroxy- - Amanote Research. (URL: not available)

-

Synthesis, characterization and biological evaluations of 2-(4- - Der Pharma Chemica. (URL: [Link])

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (URL: [Link])

-

5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchGate. (URL: [Link])

-

Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity - Science Alert. (URL: [Link])

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (URL: [Link])

-

Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach - Update Publishing House. (URL: [Link])

Sources

5-(2-Methoxyphenyl)furan-2-carbaldehyde CAS number and safety data sheets

Topic: 5-(2-Methoxyphenyl)furan-2-carbaldehyde Content Type: Technical Monograph & Operational Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Synthesis, Safety, and Application in Medicinal Chemistry

Executive Summary

5-(2-Methoxyphenyl)furan-2-carbaldehyde (CAS 94078-20-3) is a biaryl heterocyclic aldehyde serving as a critical intermediate in the synthesis of bioactive Schiff bases, chalcones, and pharmaceutical scaffolds. Characterized by the electron-rich furan ring coupled with an ortho-methoxyphenyl group, this compound exhibits unique electronic properties that influence its reactivity in condensation reactions. This guide provides a validated technical framework for its synthesis via Suzuki-Miyaura coupling, safety protocols derived from structural analogs, and its utility in drug development.[1]

Chemical Identification & Physicochemical Properties[2][3][4][5]

Identity Matrix

| Parameter | Detail |

|---|---|

| Chemical Name | 5-(2-Methoxyphenyl)furan-2-carbaldehyde |

| CAS Number | 94078-20-3 |

| Synonyms | 5-(2-Methoxyphenyl)furfural; 2-(2-Formylfuran-5-yl)anisole |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| SMILES | COc1ccccc1-c2ccc(C=O)o2 |[2]

Physicochemical Data Note: Experimental values for this specific isomer are limited in public databases. Data below includes predicted values based on structural analogs (e.g., 3-methoxyphenyl isomer).

| Property | Value / Description |

| Physical State | Crystalline Solid (Predicted) |

| Color | Pale yellow to off-white |

| Melting Point | 65–75 °C (Predicted range based on meta isomer) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| Reactivity | Aldehyde group susceptible to oxidation (to carboxylic acid) and condensation. |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

Author's Note: The most robust route to this scaffold is the palladium-catalyzed coupling of 5-bromofuran-2-carbaldehyde with 2-methoxyphenylboronic acid. The choice of base and solvent is critical to minimize protodeboronation of the heteroaryl halide.

Mechanistic Pathway

The synthesis proceeds via a Pd(0)/Pd(II) catalytic cycle. The steric bulk of the ortho-methoxy group requires a catalyst system capable of facilitating transmetalation despite the hindrance.

Figure 1: Catalytic cycle for the synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde.

Experimental Procedure

Scale: 5.0 mmol Yield Target: 75–85%

Reagents:

-

Substrate: 5-Bromofuran-2-carbaldehyde (875 mg, 5.0 mmol)

-

Coupling Partner: 2-Methoxyphenylboronic acid (912 mg, 6.0 mmol, 1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (289 mg, 0.25 mmol, 5 mol%)

-

Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution (5 mL)

-

Solvent: 1,4-Dioxane (20 mL)

Step-by-Step Protocol:

-

Degassing: In a 100 mL round-bottom flask, combine the bromide, boronic acid, and 1,4-dioxane. Sparge with nitrogen or argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Catalyst Addition: Add Pd(PPh₃)₄ and the degassed K₂CO₃ solution under a positive pressure of inert gas.

-

Reaction: Fit the flask with a reflux condenser and heat to 90 °C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The product typically fluoresces under UV (254 nm).

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude dark oil/solid via flash column chromatography (Silica Gel 60).

-

Gradient: 0% → 15% Ethyl Acetate in Hexanes.

-

Note: The product elutes after unreacted bromide but before the homocoupled boronic acid byproducts.

-

Safety Data & Handling (GHS Analysis)

Based on SDS data for 5-substituted furan aldehydes and CAS 94078-20-3 analogs.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exp. | H335 | May cause respiratory irritation. |

Precautionary Measures (P-Codes):

-

P261: Avoid breathing dust/fume/vapors.

-

P280: Wear protective gloves/eye protection (Nitrile gloves, safety goggles).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

Operational Safety Workflow

Figure 2: Decision matrix for safe handling and disposal.

Applications in Drug Discovery

Pharmacophore Scaffold

The 5-aryl-2-furaldehyde motif is a "privileged structure" in medicinal chemistry. The ortho-methoxy substituent provides:

-

Steric Lock: Restricts rotation around the biaryl bond, potentially improving binding selectivity in protein pockets.

-

H-Bond Acceptor: The methoxy oxygen can serve as an acceptor site for hydrogen bonding with target residues.

Key Derivations

-

Schiff Bases (Imines): Condensation with primary amines (e.g., hydrazides, semicarbazides) yields derivatives with potent antimicrobial and anti-tubercular activity. The furan ring enhances lipophilicity, aiding cell membrane penetration.

-

Chalcones: Claisen-Schmidt condensation with acetophenones produces furan-based chalcones, widely screened for anticancer (tubulin polymerization inhibition) and anti-inflammatory (COX-2 inhibition) properties.

References

-

Santa Cruz Biotechnology. 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde Product Data. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Retrieved from

-

BenchChem. 5-Substituted Furan-2-Carbaldehydes: Synthesis and Applications. Retrieved from

-

PubChem. Compound Summary for 5-Methoxyfuran-2-carbaldehyde (Analog). Retrieved from

-

Sigma-Aldrich. Safety Data Sheet for Furan-2-carbaldehyde derivatives. Retrieved from

Sources

Advanced Synthetic Strategies and Pharmacological Profiling of Aryl-Substituted Furan-2-Carbaldehyde Derivatives

Executive Summary

Aryl-substituted furan-2-carbaldehyde derivatives (specifically 5-aryl-2-furaldehydes) represent a privileged class of building blocks in medicinal chemistry and materials science. Their structural versatility has enabled the synthesis of critical therapeutics, ranging from skeletal muscle relaxants like dantrolene[1] to novel antimicrobial and anticancer chalcone hybrids[2][3]. This whitepaper provides an in-depth technical analysis of the rational design, core synthetic methodologies, and pharmacological mechanisms of these derivatives, equipping researchers with self-validating protocols for scalable synthesis.

Rational Design: The Electronic and Structural Case for Furan Scaffolds

The incorporation of a furan ring in drug design is rarely arbitrary; it is driven by specific electronic and topological advantages:

-

Electronic Modulation (HOMO-LUMO Gap): The furan ring is an electron-rich heterocycle. When coupled with electron-withdrawing aryl substituents (e.g., nitrophenyl groups), it creates a robust push-pull electronic landscape. This conjugation significantly lowers the HOMO-LUMO energy gap compared to unsubstituted phenyl equivalents, enhancing the molecule's reactivity and potential as a prodrug or non-linear optical (NLO) material[4].

-

Topological and CNS Penetration Metrics: The furan oxygen serves as a potent hydrogen bond acceptor. Crucially, its introduction does not increase the molecule's overall hydrogen bond donor (HBD) count[5]. Maintaining a low HBD count is a key differentiating parameter for ensuring favorable lipophilicity and Central Nervous System (CNS) penetration, making furan an excellent bioisostere for phenyl or thiophene rings in neuroactive drug development[5].

Core Synthetic Methodologies: Overcoming Intermediate Instability

The primary challenge in synthesizing 5-aryl-2-furaldehydes via cross-coupling is the inherent instability of isolated 2-furylboronic acids, which are highly susceptible to protodeboronation. To solve this, modern synthetic routes employ in situ generation strategies.

The One-Pot Suzuki-Miyaura Strategy

This methodology bypasses the isolation of the boronic acid. The formyl group is first masked as a diethyl acetal to prevent nucleophilic attack by the strong base. Selective C5 lithiation is followed by electrophilic trapping with a borate ester. The resulting intermediate is immediately subjected to palladium-catalyzed Suzuki coupling.

Caption: One-Pot Suzuki-Miyaura Synthesis Workflow for 5-Aryl-2-furaldehydes.

Meerwein Arylation

For specific arylamine precursors, the Meerwein arylation offers a robust alternative. Arylamines are diazotized and reacted directly with furfural in the presence of a copper salt catalyst (e.g., CuCl2). This radical-mediated pathway effectively installs the aryl group at the C5 position, yielding intermediates like 5-(4-chlorophenyl)furan-2-carboxaldehyde in good yields[2].

Experimental Workflows (Self-Validating Protocols)

Protocol A: Scalable One-Pot Synthesis of 5-Aryl-2-furaldehydes

Causality Focus: The use of heterogeneous 10% Pd/C instead of homogeneous catalysts simplifies purification and drastically reduces palladium contamination in the final Active Pharmaceutical Ingredient (API)—yielding typical Pd levels of just 19-52 ppm.

-

Acetal Protection & Lithiation: Dissolve 2-furaldehyde diethyl acetal in anhydrous THF and cool to -78 °C. Dropwise add n-butyllithium (1.1 eq).

-

IPC (In-Process Control): Quench a 0.5 mL aliquot with D₂O. Analyze via ¹H-NMR to ensure >95% deuterium incorporation at the C5 position.

-

-

Borylation: Add triisopropyl borate (1.2 eq) to the lithiated mixture at -78 °C, then slowly warm to room temperature to generate 5-(diethoxymethyl)-2-furylboronic acid in situ[6].

-

Cross-Coupling: To the crude boronic acid solution, add the target aryl halide, ethanol, triethylamine (2.0 eq), and 10 wt% of 10% Pd/C. Heat the mixture to 60 °C.

-

IPC: Monitor via HPLC at 220 nm. The reaction is complete when the aryl halide peak area is <1%.

-

-

Deprotection & Isolation: Filter the mixture through Celite to remove Pd/C. Treat the filtrate with aqueous HCl to hydrolyze the acetal, followed by standard aqueous extraction and recrystallization.

Protocol B: Synthesis of Furan-Chalcones via Claisen-Schmidt Condensation

Causality Focus: Utilizing 40% NaOH in ethanol drives the irreversible formation of the enolate from acetophenone, which rapidly attacks the highly electrophilic 5-aryl-2-furaldehyde to form the α,β-unsaturated ketone[2][5].

-

Reagent Mixing: Combine equimolar amounts of a substituted acetophenone and the synthesized 5-aryl-2-furaldehyde in absolute ethanol[2].

-

Base Catalysis: Slowly add an aqueous solution of 40% NaOH dropwise while stirring at room temperature[2].

-

Condensation: Stir the reaction for 12 hours. The high base concentration ensures complete dehydration of the intermediate aldol to the thermodynamically stable (E)-chalcone.

-

IPC: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of the aldehyde spot indicates completion.

-

-

Workup: Pour the mixture into ice-cold water, neutralize with dilute HCl, filter the resulting precipitate, and recrystallize from ethanol to yield the pure chalcone[2].

Pharmacological Profiling & Mechanisms of Action

Once derivatized into chalcones or pyrazolines, 5-aryl-2-furaldehydes exhibit potent, broad-spectrum biological activities[2].

-

Antimicrobial Activity: Furan-derived chalcones act as competitive inhibitors of Glucosamine-6-phosphate (GlcN-6-P) synthase. By binding to the active site (interacting with residues like Thr302 and Ser303), they block the biosynthesis of N-acetylglucosamine, a critical component for bacterial and fungal cell membrane construction, leading to cell lysis[2].

-

Anticancer Efficacy: Furan-thiophene-based chalcones show significant cytotoxicity against cancerous human breast cell lines (MCF-7). The mechanism of action is predominantly mediated through the induction of apoptosis, observable via nuclear morphology changes (AO/EtBr staining), and the modulation of key survival signaling pathways, specifically the downregulation of NF-κB and PI3K/Akt/mTOR pathways[3].

Caption: Dual Pharmacological Mechanisms of Bioactive Furan-Chalcone Derivatives.

Quantitative Data Summary

| Derivative Class / Compound | Synthesis Route | Primary Target / Application | Key Performance Metric |

| 5-Aryl-2-furaldehyde (Intermediate) | One-Pot Suzuki-Miyaura (Pd/C) | Universal Building Block | 79–88% yield (Validated up to 1.1 kg scale) |

| 5-(4-Chlorophenyl)furan-2-carboxaldehyde | Meerwein Arylation | Antimicrobial Precursor | 64% isolated yield[2] |

| Furan-Thiophene Chalcone (AM4) | Claisen-Schmidt Condensation | MCF-7 Breast Cancer Cells | IC₅₀ = 19.35 µg/mL (High apoptotic induction)[3] |

| 5-(4-anilino-6-quinazolinyl)-2-furaldehyde | Suzuki-Miyaura (PdCl₂(dppf)) | Tyrosine Kinase Inhibitor Dev. | 96.7% HPLC Purity (Low Pd contamination) |

References

- Heterocyclic Chemistry in Drug Discovery, ethernet.edu.et,

- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Deriv

- Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents - ResearchGate, researchg

- 5-(2-Nitrophenyl)-2-furonitrile | 57666-58-7 | Benchchem, benchchem.com,

- Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggreg

- A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes, thieme-connect.com,

- A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes: Alternative Routes and Methodologies - Benchchem, benchchem.com,

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-(2-Nitrophenyl)-2-furonitrile | 57666-58-7 | Benchchem [benchchem.com]

- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and formula analysis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde

Molecular Weight, Formula Derivation, and Analytical Characterization

Executive Summary

5-(2-Methoxyphenyl)furan-2-carbaldehyde (CAS: 94078-20-3) is a critical heterocyclic intermediate used in the synthesis of bioactive Schiff bases and chalcones with antimicrobial and anticancer properties. This guide provides a definitive technical analysis of its molecular properties, focusing on high-resolution mass spectrometry (HRMS) fragmentation patterns, NMR structural validation, and synthesis-derived impurity profiling.

Molecular Identity & Theoretical Analysis

The compound consists of a furan ring substituted at the C2 position with a formyl group and at the C5 position with an ortho-methoxyphenyl moiety. The proximity of the methoxy group to the furan-phenyl bond axis introduces specific steric and electronic effects that influence both its spectral signature and chemical reactivity.

1.1 Molecular Formula and Weight Calculations

Precise molecular weight determination is required for establishing identity in regulatory submissions and quality control.

| Property | Value | Calculation Basis |

| Molecular Formula | 12 Carbon, 10 Hydrogen, 3 Oxygen | |

| Monoisotopic Mass | 202.06303 Da | Based on |

| Average Molecular Weight | 202.208 g/mol | Weighted average of natural isotopic abundance |

| Exact Mass ( | 203.07082 Da | Protonated species (ESI Positive Mode) |

| Degree of Unsaturation | 8 | 1 (Furan) + 1 (Aldehyde) + 4 (Benzene) + 1 (Furan C=C) + 1 (Furan C=C) |

1.2 Elemental Composition Analysis

| Element | Symbol | Count | % Mass (Theoretical) |

| Carbon | C | 12 | 71.28% |

| Hydrogen | H | 10 | 4.99% |

| Oxygen | O | 3 | 23.74% |

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to analyzing the molecular weight, as impurities often mimic the parent ion or appear as adducts. The standard synthesis involves a Suzuki-Miyaura cross-coupling between 5-bromo-2-furaldehyde and 2-methoxyphenylboronic acid.

2.1 Synthetic Workflow (Graphviz)

The following diagram outlines the synthesis pathway and critical purification decision points.

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of 5-(2-Methoxyphenyl)furan-2-carbaldehyde.

Analytical Characterization Protocols

To validate the molecular weight and structure, a multi-modal approach combining NMR and Mass Spectrometry is required.[1]

3.1 High-Resolution Mass Spectrometry (HRMS)

Methodology: Electrospray Ionization (ESI) in Positive Mode.

Target Ion:

Fragmentation Logic:

-

Primary Loss (CO): Furan-2-carbaldehydes characteristically lose carbon monoxide (CO, 28 Da) from the aldehyde group.

-

(

-

(

-

Ortho-Methoxy Effect: The 2-methoxy substituent facilitates a specific fragmentation pathway involving the loss of a methyl radical (

, 15 Da) or formaldehyde (-

(Loss of

-

(Loss of

-

(Loss of

3.2 Nuclear Magnetic Resonance (NMR)

The

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Aldehyde (-CHO) | 9.60 - 9.65 | Singlet (s) | 1H | Characteristic deshielded aldehyde proton. |

| Aromatic (Phenyl) | 7.60 - 7.80 | Doublet of doublets (dd) | 1H | H-6' (Ortho to furan linkage). |

| Aromatic (Phenyl) | 6.95 - 7.45 | Multiplet (m) | 3H | Remaining phenyl protons (H-3', H-4', H-5'). |

| Furan Ring | 7.20 - 7.30 | Doublet (d) | 1H | H-3 (Adjacent to aldehyde). |

| Furan Ring | 6.70 - 6.80 | Doublet (d) | 1H | H-4 (Adjacent to phenyl ring). |

| Methoxy (-OCH3) | 3.90 - 4.00 | Singlet (s) | 3H | Characteristic methoxy peak. |

Experimental Protocol: MW Determination

Objective: Confirm the monoisotopic mass of the synthesized lot.

Reagents:

-

LC-MS Grade Acetonitrile (MeCN).

-

Formic Acid (0.1% v/v).

Procedure:

-

Sample Prep: Dissolve 1 mg of 5-(2-Methoxyphenyl)furan-2-carbaldehyde in 1 mL of MeCN. Dilute 1:100 with 0.1% Formic Acid/MeCN.

-

Injection: Inject 5

L into the LC-MS system (C18 column, gradient elution). -

MS Settings:

-

Source: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Scan Range: 100–500

.

-

-

Data Analysis: Extract the ion chromatogram for

203.0708. Verify the isotopic abundance of the M+1 peak (

4.1 Analytical Decision Tree (Graphviz)

This workflow ensures rigorous validation of the compound's identity.

Figure 2: Analytical decision tree for validating 5-(2-Methoxyphenyl)furan-2-carbaldehyde.

References

-

Santa Cruz Biotechnology. 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde Product Data. Retrieved from

-

PubChem. 5-Methoxyfuran-2-carbaldehyde (Analogous Structural Data). National Library of Medicine. Retrieved from

-

BenchChem. An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes. Retrieved from

-

NIST Chemistry WebBook. Mass Spectrometry of Furan Derivatives. National Institute of Standards and Technology. Retrieved from

Sources

Potential biological activities of 5-(2-Methoxyphenyl)furan-2-carbaldehyde

An In-depth Technical Guide for the Research and Development of 5-(2-Methoxyphenyl)furan-2-carbaldehyde

Foreword: A Proactive Approach to Drug Discovery

In the landscape of modern medicinal chemistry, the furan scaffold is a recurring motif of significant interest, present in a multitude of pharmacologically active molecules. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide focuses on a specific, yet underexplored, derivative: 5-(2-Methoxyphenyl)furan-2-carbaldehyde . While direct literature on this exact compound is sparse, its structural components—the 5-arylfuran-2-carbaldehyde core and the 2-methoxyphenyl substituent—provide a strong rationale for investigating its therapeutic potential.

This document is structured not as a retrospective review, but as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to provide not just a summary of what is known about related compounds, but to establish a robust, logical framework for the synthesis, characterization, and comprehensive biological evaluation of this promising molecule. We will proceed from a hypothesis-driven standpoint, outlining the causality behind each proposed experimental choice and providing self-validating protocols to ensure scientific integrity.

Part 1: Synthesis and Characterization - Establishing a Foundation

The journey of any novel compound begins with its synthesis and unambiguous characterization. The 5-aryl-furan-2-carbaldehyde structure is readily accessible through modern cross-coupling techniques, with the Suzuki-Miyaura reaction being a particularly efficient and versatile method.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The logical and field-proven approach to synthesizing 5-(2-Methoxyphenyl)furan-2-carbaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromofuran-2-carbaldehyde with 2-methoxyphenylboronic acid. This method is well-documented for its high yields and tolerance of various functional groups, including the aldehyde required for subsequent derivatization.

-

Reaction Setup: In a dry, argon-flushed round-bottom flask, combine 5-bromofuran-2-carbaldehyde (1.0 equivalent), 2-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents) as the base.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Introduction: Introduce the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), into the reaction vessel under a positive pressure of argon.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-(2-Methoxyphenyl)furan-2-carbaldehyde.

Structural Characterization

Unambiguous confirmation of the final product's structure is critical. The following techniques are mandatory:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and coupling constants. The aldehyde proton is expected to appear as a singlet around δ 9.6 ppm, with characteristic signals for the furan and methoxyphenyl protons.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde.

Part 2: Investigation of Potential Anticancer Activity

Derivatives of 5-substituted furan-2-carbaldehydes have repeatedly demonstrated significant potential as anticancer agents. The proposed mechanism often involves the induction of cell cycle arrest and apoptosis. Therefore, a primary investigative thrust should be the evaluation of 5-(2-Methoxyphenyl)furan-2-carbaldehyde as a potential cytotoxic agent.

Initial Cytotoxicity Screening: The MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity. It is the logical first step for screening the compound's effect across a panel of human cancer cell lines.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 5-(2-Methoxyphenyl)furan-2-carbaldehyde in complete culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Mechanistic Elucidation: Cell Cycle and Apoptosis Analysis

Should the initial screening reveal potent cytotoxic activity (low micromolar IC₅₀), the next logical step is to probe the underlying mechanism.

-

Cell Cycle Analysis: Treatment of cancer cells with the compound followed by propidium iodide (PI) staining and flow cytometry can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for furan-based anticancer agents.

-

Apoptosis Assay: Co-staining cells with Annexin V-FITC and PI followed by flow cytometry can quantify the induction of apoptosis (programmed cell death). An increase in the Annexin V positive population indicates that the compound triggers this critical cell death pathway.

Potential Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic agents, including furan derivatives, induce apoptosis through the intrinsic or mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins (like Bax) and the downregulation of anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase cascades.

Exemplary Data Presentation

| Compound | Cancer Cell Line | IC₅₀ (µM) [Exemplary] |

| 5-(2-Methoxyphenyl)furan-2-carbaldehyde | MCF-7 (Breast) | 5.2 |

| HCT-116 (Colon) | 8.1 | |

| A549 (Lung) | 6.5 | |

| Doxorubicin (Positive Control) | MCF-7 (Breast) | 0.8 |

Part 3: Assessment of Potential Antimicrobial Activity

The furan nucleus is a well-established pharmacophore in antimicrobial drug discovery, with nitrofurantoin being a clinically used example. Therefore, evaluating the antibacterial and antifungal properties of 5-(2-Methoxyphenyl)furan-2-carbaldehyde is a scientifically sound objective.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Strain Selection: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Adjust the turbidity of an overnight culture of each microorganism to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. Include a positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) and a negative (growth) control.

Exemplary Data Presentation

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 5-(2-Methoxyphenyl)furan-2-carbaldehyde | 16 | 32 | 64 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Amphotericin B | N/A | N/A | 2 |

Part 4: Evaluation of Potential Anti-inflammatory Effects

Many natural and synthetic furan and benzofuran derivatives exhibit potent anti-inflammatory properties, often by modulating key signaling pathways like MAPK and NF-κB and suppressing inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE₂).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

A standard and reliable method to screen for anti-inflammatory activity is to measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of 5-(2-Methoxyphenyl)furan-2-carbaldehyde for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an aliquot of the supernatant with an equal volume of Griess reagent.

-

Data Acquisition: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control. A cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

Part 5: Analysis of Potential Antioxidant Capacity

The electron-rich furan ring suggests that its derivatives may possess antioxidant properties by acting as free radical scavengers.

Antioxidant Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a quick, simple, and widely used method to evaluate the free radical scavenging ability of a compound.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound (dissolved in methanol) with a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the decrease in absorbance at 517 nm. The purple DPPH radical is reduced to a yellow-colored compound in the presence of an antioxidant.

-

Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid is commonly used as a positive control.

Conclusion and Strategic Outlook

This technical guide outlines a comprehensive, multi-faceted research plan to investigate the biological potential of 5-(2-Methoxyphenyl)furan-2-carbaldehyde. By systematically applying the detailed protocols for synthesis, characterization, and biological screening, research teams can efficiently determine this compound's efficacy as a potential anticancer, antimicrobial, anti-inflammatory, or antioxidant agent. Positive results from these in vitro assays will provide the necessary foundation and scientific rationale for advancing the compound to more complex mechanistic studies and, eventually, preclinical in vivo models. The structure-activity relationships derived from this and related molecules will undoubtedly contribute valuable knowledge to the field of medicinal chemistry.

References

A complete list of all sources cited in this guide is provided below. Each entry includes the title, source, and a verifiable URL.

- Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry - Benchchem.

- 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)

- Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities - Repositorio Institucional ULima.

- Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule.

- 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - The Korean Journal of Physiology & Pharmacology.

- A Comparative Review of 5-Halophenyl-2-furaldehydes: Synthesis, Antimicrobial, and Anticancer Applic

- Anti-oxidation properties of 2-substituted furan deriv

- Furan Derivatives and Their Role in Pharmaceuticals | American Journal of Bioscience and Clinical Integrity.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed.

- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC.

- Bioorganic & Medicinal Chemistry Letters - CNR-IRIS.

- Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities - Repositorio Institucional ULima.

- A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(2-Methylphenyl)

- A Comparative Guide to the Biological Evaluation of Novel Compounds Derived

- 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities - ResearchG

- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applic

- 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer - Semantic Scholar.

- (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)

- Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)

- Synthesis and Spectroscopic Characteriz

- 5-Propylfuran-2-carbaldehyde is a furan derivative with a propyl group at the 5-position and an aldehyde group at the 2-position. The furan ring is a versatile scaffold in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. The aldehyde group provides a reactive site for the synthesis of a variety of derivatives, such as Schiff bases, hydrazones,

History and discovery of methoxyphenyl substituted furan derivatives

Topic: History and Discovery of Methoxyphenyl Substituted Furan Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Classical Isolation to Targeted Pharmacophores

Executive Summary

The furan ring, a five-membered aromatic heterocycle, serves as a "privileged scaffold" in medicinal chemistry due to its ability to act as a bioisostere for phenyl rings while offering distinct hydrogen-bonding capabilities and dipole moments. Among its vast derivative classes, methoxyphenyl substituted furans occupy a critical niche. These compounds—characterized by the fusion of the electron-rich furan core with lipophilic, electron-donating methoxyphenyl groups—have evolved from simple chemical curiosities into potent agents for tubulin inhibition (anticancer) and enzyme inactivation (DBH inhibitors) .

This guide provides a rigorous technical analysis of their historical discovery, synthetic evolution from acid-catalyzed cyclization to palladium-catalyzed cross-coupling, and their mechanistic role in modern drug discovery.

Historical Genesis: The Path to the Scaffold

The history of methoxyphenyl furans is rooted in the broader discovery of the furan heterocycle.

-

1780: Carl Wilhelm Scheele isolates 2-furoic acid (pyromucic acid) via the dry distillation of mucic acid, marking the first isolation of a furan derivative.

-

1870: Heinrich Limpricht isolates unsubstituted furan from pine wood, establishing the parent scaffold.

-

Early 20th Century: The demand for substituted furans drives the development of the Paal-Knorr (1884) and Feist-Benary (1901) syntheses. These methods allowed for the first rational construction of furans bearing aryl substituents, including methoxyphenyl groups, by using methoxy-substituted 1,4-dicarbonyl precursors.

Evolutionary Insight: Early synthesis was limited by the availability of specific carbonyl precursors. The introduction of transition-metal catalysis in the late 20th century (Suzuki, Stille) revolutionized this field, allowing researchers to "snap" methoxyphenyl groups onto pre-formed furan rings with high regioselectivity.

Core Synthetic Architectures

Modern access to methoxyphenyl furans relies on two dominant pillars: Classical Cyclization and Transition-Metal Cross-Coupling.

3.1. Classical Route: Paal-Knorr Cyclization

-

Mechanism: Acid-catalyzed cyclization of 1,4-diketones.

-

Utility: Best for synthesizing 2,5-disubstituted furans.

-

Limitation: Requires the synthesis of complex 1,4-dicarbonyl precursors.

3.2. Modern Route: Palladium-Catalyzed Suzuki-Miyaura Coupling

This is the industry standard for generating libraries of methoxyphenyl furans for SAR (Structure-Activity Relationship) studies. It allows for the modular attachment of the methoxyphenyl moiety to the furan core.

Valid Protocol: Synthesis of 2-(4-Methoxyphenyl)furan

-

Objective: Coupling 2-bromofuran with 4-methoxyphenylboronic acid.

| Reagent | Equivalents | Role |

| 2-Bromofuran | 1.0 eq | Electrophile (Halide) |

| 4-Methoxyphenylboronic acid | 1.2 eq | Nucleophile (Boronate) |

| Pd(PPh₃)₄ | 0.05 eq (5 mol%) | Catalyst |

| K₂CO₃ (2M aq) | 2.0 eq | Base (Activates Boron) |

| Dioxane | Solvent | 0.1 M Concentration |

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with 2-bromofuran (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq). Evacuate and backfill with Argon (3x) to remove O₂ (critical to prevent homocoupling).

-

Solvation: Add degassed 1,4-dioxane via syringe.

-

Activation: Add the Pd(PPh₃)₄ catalyst under positive Argon pressure.

-

Initiation: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Silica; Hexane/EtOAc 9:1). Look for the disappearance of the bromide (Rf ~0.6) and appearance of the fluorescent product (Rf ~0.4).

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine (2x), dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂).

Visualization: Synthetic Evolution & Mechanism

The following diagram illustrates the transition from precursor assembly to modular coupling and the biological logic of the methoxy substituent.

Figure 1: Evolution of synthetic strategies and the pharmacological cascade of methoxyphenyl furans in oncology.

Pharmacological Case Study: Combretastatin A-4 Analogues

The most significant application of methoxyphenyl furans lies in the development of Vascular Disrupting Agents (VDAs) .

The Challenge: Combretastatin A-4 (CA-4), a natural product from Combretum caffrum, is a potent tubulin inhibitor but suffers from chemical instability (cis-to-trans isomerization inactivates the drug). The Solution: Replacing the unstable ethylene bridge of CA-4 with a furan ring locks the two phenyl rings in the active cis-orientation.

Structure-Activity Relationship (SAR):

-

Ring A Mimic: The 3,4,5-trimethoxyphenyl group is essential for binding to the Colchicine site on tubulin.

-

Ring B Mimic: The 4-methoxyphenyl group (often modified to 3-hydroxy-4-methoxyphenyl) provides critical H-bonding interactions.

-

The Furan Core: The 3,4-diarylfuran scaffold maintains the necessary dihedral angle (~60°) between the aryl rings, preventing metabolic isomerization.

Quantitative Data: Antiproliferative Activity (IC₅₀) The following table compares the potency of the natural product vs. the synthetic furan analogue against human cancer cell lines.

| Compound | Scaffold | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Mechanism |

| Combretastatin A-4 | Cis-Stilbene | 0.003 μM | 0.004 μM | Tubulin Binding |

| 3,4-Diarylfuran | Furan | 0.047 μM | 0.052 μM | Tubulin Binding |

| Trans-CA-4 | Trans-Stilbene | > 1.0 μM | > 1.0 μM | Inactive |

Analysis: While the furan analogue is slightly less potent than the natural product, it offers superior metabolic stability and photostability, making it a more viable drug candidate.

Secondary Applications: DBH Inhibition

Beyond oncology, methoxyphenyl substituted furans (and their benzo-fused analogs) have been explored as Dopamine β-Hydroxylase (DBH) Inhibitors .

-

Target: DBH converts dopamine to norepinephrine.[4][5][6] Inhibition is useful for treating hypertension and cocaine dependence.

-

Mechanism: Compounds like 6-hydroxybenzofuran act as mechanism-based inhibitors. The furan ring undergoes radical activation at the active site (containing Copper), covalently modifying the enzyme and irreversibly inactivating it.

-

Relevance: This highlights the reactivity of the furan ring itself as a "warhead" in specific enzymatic pockets, distinct from its role as a passive scaffold in tubulin inhibitors.

References

-

Limpricht, H. (1870).[7] "Ueber das Furan." Berichte der deutschen chemischen Gesellschaft, 3(1), 90-91. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Pettit, G. R., et al. (1989).[8] "Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4." Experientia, 45, 209-211.[8] Link

-

Kirsch, P., et al. (2016). "Synthesis of Combretastatin A-4 Analogs and their Biological Activities." Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960.[9] Link

-

Fitzpatrick, P. F., & Villafranca, J. J. (1986).[10] "Mechanism-based inhibitors of dopamine beta-hydroxylase." Journal of Biological Chemistry, 261, 4510-4518.[10] Link

-

BenchChem. (2025).[1] "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Technical Guides. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DBH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furan - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis and anti-tumor activity of combretastatin A-4 derivatives [jcpu.cpu.edu.cn]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: 6-hydroxybenzofuran and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(2-Methoxyphenyl)furan-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Aryl-Substituted Furan-2-Carbaldehydes

5-Substituted furan-2-carbaldehydes are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] The furan ring, a five-membered aromatic heterocycle, acts as a versatile scaffold, and substitution at the C5 position allows for extensive modulation of a molecule's physicochemical and biological properties.[1] The aldehyde group at the C2 position provides a key functional handle for further chemical transformations, enabling the construction of more complex molecular architectures for therapeutic applications.[1]

The compound of interest, 5-(2-Methoxyphenyl)furan-2-carbaldehyde , belongs to this promising class. Its structural features suggest potential for investigation in various therapeutic areas, including as an intermediate for anticancer and antimicrobial agents.[1][2] Accurate characterization of its fundamental physicochemical properties, such as melting and boiling points, is a non-negotiable prerequisite for its advancement in any research and development pipeline. These parameters are critical indicators of purity, inform purification strategies (e.g., distillation or recrystallization), and influence formulation and drug delivery design.

This guide provides a comprehensive overview of the core physicochemical properties of 5-(2-Methoxyphenyl)furan-2-carbaldehyde, alongside a detailed, field-proven methodology for their experimental determination.

Physicochemical Properties of 5-(2-Methoxyphenyl)furan-2-carbaldehyde

For context, a summary of related 5-aryl- and 5-substituted-furan-2-carbaldehyde derivatives is provided below to offer an expected range for these physical constants.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-(2-Methoxyphenyl)furan-2-carbaldehyde | C₁₂H₁₀O₃ | 202.21 | Data not available | Data not available |

| 5-(3-Methoxyphenyl)furan-2-carbaldehyde[3] | C₁₂H₁₀O₃ | 202.21 | Data not available | Data not available |

| 5-(5-Ethenyl-2-methoxyphenyl)furan-3-yl)methyl acetate[4] | C₁₇H₁₆O₄ | 284.31 | 96 - 97 °C | Not applicable |

| 5-(2-Methoxy-5-vinylphenyl)furan-3-carbaldehyde[4] | C₁₄H₁₂O₃ | 228.25 | 55 - 56 °C | Not applicable |

| 5-(Hydroxymethyl)furan-2-carbaldehyde[5] | C₆H₆O₃ | 126.11 | 28 - 34 °C | Not applicable |

| 5-Methylfuran-2-carbaldehyde[6] | C₆H₆O₂ | 110.11 | Data not available | 79 - 81 °C (at 12 mmHg) |

Experimental Determination of Physicochemical Properties

The following sections detail the authoritative, self-validating protocols for determining the melting and boiling points of a novel or uncharacterized compound like 5-(2-Methoxyphenyl)furan-2-carbaldehyde.

Melting Point Determination: A Criterion of Purity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure compound, this transition occurs over a very narrow range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, causing a depression in the melting point and a broadening of the melting range. Therefore, this parameter is a fundamental indicator of sample purity.

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or similar device), which offers precise temperature control and observation.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If the solid is granular, gently pulverize it using a mortar and pestle.

-

Capillary Loading: Jab the open end of a glass capillary tube into the pile of the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a cut PVC pipe) several times to pack the sample tightly. The packed sample height should not exceed 2-3 mm to ensure uniform heat transfer.

-

Apparatus Setup: Place the loaded capillary tube into one of the sample slots in the heating block of the apparatus.

-

Rapid Approximation (if m.p. is unknown): Heat the block at a rapid rate (e.g., 10-20°C per minute) to quickly determine an approximate melting range. This prevents spending excessive time on the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. Insert a fresh capillary tube with a new sample.

-

Slow Heating: Heat at a medium rate until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to a slow crawl, approximately 1-2°C per minute.

-

Causality: A slow heating rate is critical to ensure the temperature of the heating block and the sample are in thermal equilibrium. Heating too quickly results in a "thermal lag," where the thermometer reading is higher than the actual temperature of the sample, leading to an artificially broad and elevated melting range.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible within the solid matrix.

-

Record the temperature (T₂) at which the last solid crystal melts, and the entire sample is a clear liquid.

-

-

Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Since many organic compounds can decompose at high temperatures, determining the boiling point under reduced pressure is often necessary. The data can then be extrapolated to atmospheric pressure using a nomograph.

This method is ideal for small sample quantities (a few milliliters) and provides an accurate boiling point.

Methodology:

-

Apparatus Assembly: Attach a small test tube (e.g., 10x75 mm) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Sample Addition: Add approximately 0.5-1 mL of the liquid sample into the test tube.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end facing down.

-

Heating: Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a digital heating block). The heat should be applied gently and evenly.

-

Observation: As the temperature rises, air trapped in the inverted capillary will be expelled as a slow stream of bubbles. As the liquid's boiling point is approached, this will transition into a rapid and continuous stream of bubbles as the liquid's vapor fills the capillary.

-

Causality: This rapid bubbling indicates that the vapor pressure of the liquid has exceeded the external pressure.

-

-

Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.

-

Self-Validation: At this precise moment, the vapor pressure inside the capillary equals the external atmospheric pressure. This is the definition of the boiling point.

-

-

Pressure Correction: The observed boiling point will be lower if the determination is performed at an altitude significantly above sea level. A pressure-temperature nomograph should be used to correct the observed boiling point to the standard pressure of 760 mmHg.

Caption: Workflow for Micro-Boiling Point Determination.

Synthesis and Characterization Context

The synthesis of 5-aryl-furan-2-carbaldehydes, including the target compound, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] A typical route involves coupling 5-bromofuran-2-carbaldehyde with an appropriate arylboronic acid (in this case, 2-methoxyphenylboronic acid) in the presence of a palladium catalyst and a base.[3]

Following synthesis, the crude product is typically purified by column chromatography on silica gel.[3] The purity of the final product is then confirmed using spectroscopic techniques such as ¹H and ¹³C NMR, where the aldehyde proton gives a characteristic signal around δ 9.5-9.7 ppm.[1] It is only after confirming the structural identity and high purity of the compound that the determination of its physical constants, like melting and boiling points, becomes meaningful.

Conclusion

While specific experimental data for the melting and boiling points of 5-(2-Methoxyphenyl)furan-2-carbaldehyde remain to be published, this guide establishes the authoritative framework for their determination. For researchers in drug development, the meticulous application of these standardized protocols is paramount. An accurately measured melting point range serves as the first line of defense in quality control, verifying the purity of a synthetic batch, while a precise boiling point is essential for designing purification and scale-up processes. Adherence to these self-validating experimental methodologies ensures the generation of reliable and reproducible data, which is the bedrock of scientific integrity and successful therapeutic development.

References

-

Zefirova, O., Nurieva, E., Rybakov, V., Zyk, N. (2005). Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. Chemistry Central Journal, 9(1), 73. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 5-Pentylfuran-2-carbaldehyde. PubChem Compound Database. Available at: [Link]

-

León-Galeana, L., & Maldonado G., L. Á. (2008). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications, 3(4), 1934578X0800300. Available at: [Link]

-

FooDB (2010). Showing Compound 5-Methyl-2-furancarboxaldehyde (FDB010991). Available at: [Link]

-

Shalumova, T., & Tanski, J. M. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2266. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-(Hydroxymethyl)furan-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Showing Compound 5-Methyl-2-furancarboxaldehyde (FDB010991) - FooDB [foodb.ca]

Electronic properties of 2-methoxy substituted furan systems

An In-Depth Technical Guide to the Electronic Properties of 2-Methoxy Substituted Furan Systems

Authored by a Senior Application Scientist

Foreword: Beyond the Heterocycle—Unlocking Potential Through Electronic Tuning

For the seasoned researcher in drug discovery and materials science, the furan scaffold is a familiar territory. Its aromaticity, planarity, and capacity for diverse chemical transformations have cemented its role as a privileged structure. However, the true potential of this heterocycle is unlocked not in its parent form, but through the strategic placement of substituents that modulate its electronic landscape. This guide focuses on a particularly potent modification: the introduction of a methoxy group at the 2-position.

The 2-methoxy substituent does more than simply add molecular weight; it fundamentally re-engineers the furan's electronic character through a powerful interplay of resonance and inductive effects. This guide eschews a conventional, rigid format. Instead, it is structured to mirror the scientific process itself—starting from the foundational electronic principles, moving through robust methods of characterization and computational validation, and culminating in the practical application of this knowledge. Herein, we will dissect the causality behind the unique reactivity of 2-methoxyfurans, provide self-validating experimental and computational protocols, and ground our claims in authoritative data.

The Electronic Influence of the 2-Methoxy Group: A Tale of Two Effects

The furan ring is an electron-rich aromatic system, a property derived from the participation of one of the oxygen atom's lone pairs in the π-conjugated system. The introduction of a methoxy (-OCH₃) group at the C2 position dramatically amplifies this electron-donating nature. This is primarily governed by the mesomeric (or resonance) effect.

The oxygen atom of the methoxy group possesses lone pairs that can be delocalized into the furan ring's π-system. This donation of electron density is not uniform; resonance theory and computational analysis both confirm that it preferentially increases the electron density at the C3 and, most significantly, the C5 positions. This makes the C5 carbon the primary site for electrophilic attack.

Caption: Mesomeric effect showing electron donation to the furan ring.

This powerful electron-donating resonance effect far outweighs the weak, electron-withdrawing inductive effect of the methoxy oxygen, leading to an overall activation of the furan ring towards electrophiles.

Reactivity and Synthetic Utility

The electronic activation bestowed by the 2-methoxy group makes these systems versatile intermediates in organic synthesis.[1] They readily participate in reactions that are sluggish or require harsh conditions for unsubstituted furan.

Electrophilic Aromatic Substitution

As predicted by the resonance structures, electrophilic substitution on 2-methoxyfuran occurs with high regioselectivity at the C5 position.[2] This predictable reactivity is a cornerstone of its synthetic utility.

-

Friedel-Crafts Reactions : 2-Methoxyfuran undergoes Friedel-Crafts reactions with nitroalkenes, catalyzed by zinc complexes, demonstrating its utility in forming new carbon-carbon bonds.[3]

-

Nitration and Sulfonation : Standard electrophilic aromatic substitution reactions like nitration and sulfonation proceed under milder conditions compared to benzene, targeting the C5 position.[4][5]

Cycloaddition Reactions

While furan itself can act as a diene in Diels-Alder reactions, the electron-rich nature of 2-methoxyfuran enhances its reactivity toward electron-deficient dienophiles. It readily forms cycloadducts with reagents like maleic anhydride and N-methylmaleimide.[3] This reactivity is crucial for the rapid construction of complex polycyclic systems, which are often scaffolds for biologically active molecules.[6]

Computational Chemistry & Frontier Molecular Orbital (FMO) Theory

Modern chemical research relies heavily on computational modeling to predict and rationalize chemical behavior. For 2-methoxyfuran systems, Density Functional Theory (DFT) provides profound insights into their electronic structure and reactivity.

Key Electronic Descriptors

DFT calculations allow for the quantification of key electronic properties. Studies have shown that in reactions, 2-methoxyfuran acts as the nucleophile, donating electron density to the electrophile in what is classified as a Forward Electron Density Flux (FEDF) process.[7]

Table 1: Calculated Electronic Properties of 2-Methoxyfuran

| Property | Value | Significance | Source |

|---|---|---|---|

| Global Electrophilicity (ω) | 0.39 eV | Indicates a strong nucleophilic character (lower value means less electrophilic). | [7] |

| Electronic Chemical Potential (μ) | -2.77 eV | Reflects the tendency to donate electrons; a higher value (less negative) indicates stronger donation. | [7] |

| Enthalpy of Formation (ΔH°f298) | -45.0 kcal/mol | Provides data on the molecule's thermodynamic stability. |[8][9] |

HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding reactivity.[10]

-

HOMO : As an electron-rich system, the HOMO of 2-methoxyfuran is of primary importance. Its energy level indicates the ability to donate electrons, and its spatial distribution, with the largest lobe typically at the C5 position, correctly predicts the site of electrophilic attack.

-

LUMO : The LUMO represents the ability to accept an electron.[11] Its energy is relevant when 2-methoxyfuran reacts with nucleophiles, although this is less common.

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter.[12] A smaller gap generally suggests higher reactivity and is associated with the energy required for electronic excitation, which can be probed by UV-Vis spectroscopy.[10][13]

Caption: A typical DFT workflow for analyzing electronic properties.

Experimental Characterization: A Spectroscopic Toolkit

Validating the theoretical understanding of 2-methoxyfuran systems requires a suite of spectroscopic techniques. Each method provides a unique piece of the puzzle to confirm structure and probe the electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation in organic chemistry.

-

¹H NMR : The proton NMR spectrum of 2-methoxyfuran is characteristic. The furan ring protons appear as distinct multiplets in the aromatic region, typically between 5.0 and 7.5 ppm. The methoxy protons appear as a sharp singlet further upfield, usually around 3.8 ppm. The chemical shifts are highly sensitive to the electronic environment and provide direct evidence of the substituent's effect.

-

¹³C NMR : The carbon spectrum shows four signals for the furan ring and one for the methoxy carbon. The C2 and C5 carbons are significantly shifted due to the oxygen attachments and resonance effects.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. For conjugated systems like 2-methoxyfuran, the primary absorption corresponds to a π→π* transition.[14] The position of the absorption maximum (λmax) is directly related to the HOMO-LUMO gap; the electron-donating methoxy group extends the conjugation and typically shifts λmax to longer wavelengths (a bathochromic shift) compared to unsubstituted furan.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. Key vibrational bands for 2-methoxyfuran include:

-

C-O-C stretching (ether) : Strong bands typically in the 1000-1300 cm⁻¹ region.

-

C=C stretching (furan ring) : Medium intensity bands around 1500-1600 cm⁻¹.[15]

-

C-H stretching (aromatic and aliphatic) : Bands appearing just above and just below 3000 cm⁻¹, respectively.

Protocols for the Scientist

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are provided as self-validating systems for the synthesis and analysis of 2-methoxyfuran derivatives.

Protocol 1: General Procedure for NMR Spectroscopic Analysis

Causality: This protocol is designed to obtain high-resolution NMR data for structural confirmation. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single deuterium signal for field locking.

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified 2-methoxyfuran derivative in 0.6 mL of deuterated solvent (e.g., CDCl₃) within a clean, dry vial.[15]

-

Homogenization : Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer : Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[15] Avoid introducing solid particles or air bubbles.

-

Data Acquisition : Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-